molecular formula C10H12N4 B1453720 2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline CAS No. 858000-93-8

2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline

Cat. No. B1453720
M. Wt: 188.23 g/mol
InChI Key: YMRCSZSITNDYBS-UHFFFAOYSA-N
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Description

“2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The 1,2,4-triazole ring is an important active pharmaceutical scaffold, able to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which features an efficient construction of the triazole ring under flow conditions, has also been reported .


Molecular Structure Analysis

The molecular structure of “2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline” and its derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The InChI code for this compound is 1S/C10H12N4/c1-7-12-8(2)14(13-7)10-6-4-3-5-9(10)11/h3-6H,11H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline” include a molecular weight of 188.23 . The compound is a powder at room temperature . More detailed properties such as melting point, boiling point, and solubility are not available in the retrieved sources.

Scientific Research Applications

1. Anticancer Agents

  • Application Summary: 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents .
  • Methods of Application: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
  • Results: Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

2. Root Growth Stimulant

  • Application Summary: Certain 1,2,4-triazol derivatives could be applied as a new agro-chemical, functioning as a root growth stimulant .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: These compounds promote primary root length and influence the levels of endogenous hormones (IAA, ABA and GA3) to play an important role in controlling the primary root development .

3. Antifungal Agents

  • Application Summary: Triazole nucleus is present as a central structural component in a number of drug classes such as antifungal . The commercially available triazole-containing drugs are fluconazole, voriconazole .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: These compounds have shown excellent therapeutic index and are commonly used in medicinal chemistry .

4. Agro-Chemical

  • Application Summary: Certain 1,2,4-triazol derivatives could be applied as a new agro-chemical, functioning as a root growth stimulant .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: These compounds promote primary root length and influence the levels of endogenous hormones (IAA, ABA and GA3) to play an important role in controlling the primary root development .

5. Synthesis of Paclobutrazol

  • Application Summary: 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone is an intermediate in synthesizing Paclobutrazol .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: Paclobutrazol is a triazole fungicide used as a plant growth retardant in inhibiting gibberellin biosynthesis .

6. Antidepressant

  • Application Summary: Triazole nucleus is present as a central structural component in a number of drug classes such as antidepressant . The commercially available triazole-containing drugs are trazodone, nefazodone .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: These compounds have shown excellent therapeutic index and are commonly used in medicinal chemistry .

7. Antihypertensive

  • Application Summary: Triazole nucleus is present as a central structural component in a number of drug classes such as antihypertensive . The commercially available triazole-containing drug is trapidil .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: These compounds have shown excellent therapeutic index and are commonly used in medicinal chemistry .

8. Antiepileptic

  • Application Summary: Triazole nucleus is present as a central structural component in a number of drug classes such as antiepileptic . The commercially available triazole-containing drug is rufinamide .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: These compounds have shown excellent therapeutic index and are commonly used in medicinal chemistry .

properties

IUPAC Name

2-(3,5-dimethyl-1,2,4-triazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-12-8(2)14(13-7)10-6-4-3-5-9(10)11/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRCSZSITNDYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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